![molecular formula C10H9NO4 B3082836 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid hydrate CAS No. 1134685-05-4](/img/structure/B3082836.png)
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid hydrate
Overview
Description
“2-Oxo-1,2-dihydroquinoline-4-carboxylic acid hydrate” is a chemical compound with the empirical formula C10H7NO3 . It is a solid substance and is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .
Molecular Structure Analysis
The molecular weight of “2-Oxo-1,2-dihydroquinoline-4-carboxylic acid hydrate” is 189.17 . The SMILES string representation isOC(=O)C1=CC(=O)Nc2ccccc12
. Physical And Chemical Properties Analysis
“2-Oxo-1,2-dihydroquinoline-4-carboxylic acid hydrate” is a solid substance . The InChI key isMFSHNFBQNVGXJX-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Structural Analysis
- 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have been synthesized using esterification and alkylation reactions. These derivatives are characterized by NMR spectroscopy and monocrystalline X-ray crystallography, aiding in understanding their molecular structure and potential applications in various fields (Hayani et al., 2021).
Anticancer Activity
- Research has focused on the synthesis of specific derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and their potential anticancer effects, particularly against breast cancer cells. This has significant implications for developing new cancer treatments (Gaber et al., 2021).
Molecular Docking Studies
- Studies have been conducted on the molecular docking of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives with protein database inhibitors. This provides insights into their potential interactions and uses in drug design and development (Hayani et al., 2020).
Biological Properties
- Research into the chemical and biological properties of various derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, such as their analgesic and antitubercular activities, helps in understanding their potential therapeutic uses (Ukrainets et al., 2007).
Antibacterial Activity
- Studies have been conducted on derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a compound structurally related to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, for their potential antibacterial activity, leading to the development of new antibacterial agents (Glushkov et al., 1988).
Complex Formation with Metals
- Research into the complex formation properties of certain derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with metals like Cu(II) and Ni(II) can have implications in various chemical and biological applications (Tupolova et al., 2021).
properties
IUPAC Name |
2-oxo-1H-quinoline-4-carboxylic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.H2O/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9;/h1-5H,(H,11,12)(H,13,14);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNAAHGCDPIMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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